molecular formula C8H9ClN4O2 B1236661 4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

Cat. No. B1236661
M. Wt: 228.63 g/mol
InChI Key: LTSHFFRMSMRSGJ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline is an organochlorine compound.

Scientific Research Applications

Biocidal Properties

  • Molluscicidal and Fungicidal Activities : Research has indicated that certain anilides and related substances, including those derived from chloro and nitro groups, exhibit significant biocidal activities. These properties make them useful in applications like pest control and disease prevention in agricultural sectors (Asaad, Grant, & Latif, 1988).

Catalysis and Chemical Reactions

  • Catalytic Reduction : Studies on the catalytic reduction of nitroaromatics to anilines have shown the importance of carbons as adsorbents and conductors in enabling these reactions. This insight is crucial for understanding the conversion processes in chemical manufacturing (Larsen, Freund, Kim, Sidovar, & Stuart, 2000).

Environmental Applications

  • Wastewater Treatment : The electrochemical degradation of chloroaniline, a compound related to 4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline, has been studied for its application in wastewater treatment. This process helps in reducing the toxicity of water contaminants (Brillas, Bastida, Llosa, & Casado, 1995).

Synthesis and Material Science

  • Synthesis of Polymers and Materials : Research on the synthesis of novel electrochromic materials employing nitrotriphenylamine units indicates the potential use of chloro and nitro substituted anilines in the development of new materials with specific optical properties. These materials can be used in applications like display technologies and optical devices (Li, Liu, Ju, Zhang, & Zhao, 2017).

Pharmaceutical Research

  • Drug Synthesis : Anilines with chloro and nitro groups are often used as intermediates in the synthesis of various pharmaceutical compounds. Their structural and reactive properties make them suitable for creating a wide range of medicinal products (Khan, Pal, Vikram, & Cameotra, 2013).

properties

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

InChI

InChI=1S/C8H9ClN4O2/c9-6-1-3-7(4-2-6)11-8(12-10)5-13(14)15/h1-5,11-12H,10H2/b8-5-

InChI Key

LTSHFFRMSMRSGJ-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=C/[N+](=O)[O-])/NN)Cl

SMILES

C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline
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Reactant of Route 6
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